Cyclic pifithrin-alpha hydrobromide
Description
Historical Context and Evolution of Pifithrin Analogs
The development of Cyclic pifithrin-alpha (B1677870) hydrobromide is rooted in the initial discovery of compounds capable of inhibiting the p53 protein. The evolution from the first-generation inhibitor to more stable and potent analogs reflects a targeted effort to create more reliable tools for scientific investigation.
Pifithrin-alpha (PFT-α) was first identified as a small-molecule inhibitor of the p53 tumor suppressor protein. aacrjournals.orgapexbt.comwikipedia.org Its discovery emerged from screenings for agents that could block p53-dependent gene expression. aacrjournals.org PFT-α was shown to reversibly inhibit p53-mediated apoptosis and p53-dependent gene transcription. nih.govstemcell.com The mechanism involves blocking the transcriptional activity of p53, thereby preventing the expression of downstream target genes like p21/waf1, cyclin G, and mdm2. aacrjournals.orgnih.gov This action allows PFT-α to protect cells from p53-dependent cell death following certain types of cellular stress, such as DNA damage induced by genotoxic agents. aacrjournals.orgapexbt.com However, subsequent research revealed that PFT-α is unstable in aqueous solutions and physiological tissue culture medium. aacrjournals.orgresearchgate.net
The inherent instability of Pifithrin-alpha in solution led to the development of its more stable cyclic analog. stemcell.comstemcell.comlktlabs.com Under physiological conditions, PFT-α undergoes a rapid intramolecular cyclization and dehydration to form a planar tricyclic derivative. researchgate.netresearchgate.net This more stable condensation product is known as Cyclic Pifithrin-alpha or Pifithrin-beta (PFT-β). stemcell.comstemcell.comcaymanchem.com The cyclic form is not only more stable but also less cytotoxic than its non-cyclic precursor. stemcell.comstemcell.combio-gems.com
The hydrobromide salt form, Cyclic pifithrin-alpha hydrobromide, enhances the compound's handling and solubility characteristics for experimental use. rndsystems.comtocris.com This stable, cell-permeable analog effectively inhibits p53-mediated apoptosis and gene transcription, making it a more reliable and consistent tool for researchers studying the p53 pathway. stemcell.combio-gems.comabcam.com
To better understand the specific function of Cyclic pifithrin-alpha, it is useful to compare it with other key pifithrin derivatives that target the p53 pathway through different mechanisms or with varying potency.
Pifithrin-μ (PFT-μ): Unlike the alpha-pifithrins that target p53's transcriptional activity, Pifithrin-μ inhibits the mitochondrial branch of p53-mediated apoptosis. nih.gov It acts by preventing the translocation of p53 to the mitochondria and reducing its binding affinity to anti-apoptotic proteins like Bcl-2 and Bcl-xL. nih.govselleckchem.commedchemexpress.comrndsystems.com This distinct mechanism means PFT-μ does not affect p53-dependent gene transcription or cell cycle checkpoint control, differentiating its biological effects from those of Cyclic Pifithrin-alpha. nih.govrndsystems.com
Pifithrin-alpha p-nitro (PFN-α): The p-nitro derivatives of Pifithrin-alpha were developed to enhance potency. Pifithrin-alpha p-nitro, cyclic is a cell-permeable inhibitor that is significantly more active than the original PFT-α. medchemexpress.com It has been shown to be about one order of magnitude more potent in protecting neurons from p53-triggered cell death, with an effective dose (ED50) of around 30 nM. researchgate.netmedchemexpress.com Like its parent compound, it functions as a post-transcriptional inhibitor of p53 activity. medchemexpress.com The non-cyclic p-nitro form is also a potent p53 inhibitor but can be converted to the more active cyclic form in biological media. medchemexpress.comcaymanchem.com
| Compound | Primary Mechanism of Action | Key Characteristics |
|---|---|---|
| Pifithrin-alpha (PFT-α) | Inhibits p53-dependent transcriptional activation. nih.gov | Unstable in physiological solutions; precursor to the cyclic form. aacrjournals.orgresearchgate.net |
| Cyclic Pifithrin-alpha (PFT-β) | Inhibits p53-mediated apoptosis and p53-dependent gene transcription. stemcell.comabcam.com | Stable, less cytotoxic analog of PFT-α. stemcell.comstemcell.comlktlabs.com |
| Pifithrin-μ (PFT-μ) | Inhibits p53 binding to mitochondrial proteins (Bcl-2/Bcl-xL). nih.govselleckchem.commedchemexpress.com | Does not affect p53 transcriptional activity. nih.govrndsystems.com |
| Pifithrin-alpha p-nitro, Cyclic (PFN-α) | Potent inhibitor of p53 post-transcriptional activity. medchemexpress.com | Approximately 10-fold more potent than PFT-α in neuroprotection assays. medchemexpress.com |
Significance of p53 Pathway Modulation in Biological Systems
The p53 protein, often called the "guardian of the genome," is a critical transcription factor that plays a central role in maintaining cellular and genetic stability. nih.govwikipedia.orgyoutube.com In response to cellular stresses such as DNA damage, oncogene activation, or hypoxia, p53 becomes activated and orchestrates a variety of cellular responses. nih.govnih.govresearchgate.net These responses include transient cell cycle arrest to allow for DNA repair, induction of cellular senescence, or initiation of apoptosis (programmed cell death) to eliminate irreparably damaged cells. nih.govwikipedia.orgnih.govresearchgate.net
Given that over 50% of human cancers harbor mutations in the p53 gene, understanding its function is paramount in oncology. nih.govnih.gov The ability to modulate the p53 pathway with chemical inhibitors like this compound is of great significance for several areas of biological research:
Dissecting Cellular Processes: Inhibiting p53 allows researchers to investigate its role in fundamental processes like cell cycle control, apoptosis, and senescence without genetic manipulation. nih.govdovepress.com
Cancer Biology: By temporarily blocking p53, scientists can study how its absence affects tumor cell response to therapies. nih.gov For instance, inhibiting p53 can sometimes protect normal cells from the side effects of chemotherapy or radiation. apexbt.com
Stem Cell Research: The p53 pathway is a barrier to the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs). rndsystems.com Inhibiting p53 can therefore enhance the efficiency of iPSC generation. stemcell.comfishersci.com
Overview of Current Research Landscape and Key Applications
This compound is utilized across a range of research applications to probe the function of the p53 pathway. Its stability and cell permeability make it a valuable tool for in vitro and in vivo studies.
Key research applications include:
Stem Cell Biology: The compound is used to increase the efficiency of reprogramming fibroblasts into iPSCs. stemcell.combio-gems.comfishersci.com It also finds use in reducing the apoptosis of embryonic stem cells and promoting the expansion of hematopoietic stem and progenitor cells. stemcell.comfishersci.com
Cancer Research: In some experimental models, Cyclic pifithrin-alpha can sensitize tumor cells to certain anticancer agents, particularly antimicrotubule drugs, leading to increased apoptosis in cancer cells. caymanchem.comrndsystems.comtocris.com
Neurobiology: As a p53 inhibitor, it is studied for its potential neuroprotective effects, as p53 activation can contribute to neuronal cell death in response to DNA damage or other insults. researchgate.netapexbt.com
Cellular Stress and DNA Damage: The compound is widely used as a tool to block p53-dependent responses to oxidative stress and DNA damage, helping to elucidate the specific signaling pathways involved. caymanchem.com
| Research Area | Specific Application | Observed Effect in Research Studies |
|---|---|---|
| Stem Cell Biology | Reprogramming of somatic cells | Increases the efficiency of generating induced pluripotent stem cells (iPSCs). stemcell.comfishersci.com |
| Stem cell maintenance | Reduces UV-induced apoptosis of mouse embryonic stem cells. stemcell.com | |
| Hematopoietic stem cells | Increases the number of mouse hematopoietic stem and progenitor cells. stemcell.comfishersci.com | |
| Cancer Research | Chemosensitization | Sensitizes wild-type p53 tumor cells to apoptosis induced by antimicrotubule agents. caymanchem.comrndsystems.comtocris.com |
| Neurobiology | Neuroprotection | Protects cortical neurons from cell death induced by DNA-damaging agents. researchgate.net |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(4-methylphenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S.BrH/c1-11-6-8-12(9-7-11)13-10-18-14-4-2-3-5-15(14)19-16(18)17-13;/h6-10H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNCOAOESGSEOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C4=C(CCCC4)SC3=N2.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301010188 | |
| Record name | Cyclic Pifithrin-alpha hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301010188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
511296-88-1 | |
| Record name | Pifithrin-beta hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0511296881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclic Pifithrin-alpha hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301010188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIFITHRIN-.BETA. HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UP003XXT4D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms of Action of Cyclic Pifithrin Alpha Hydrobromide
Inhibition of p53 Transcriptional Activity
Cyclic pifithrin-alpha (B1677870) hydrobromide is recognized primarily as a reversible inhibitor of the tumor suppressor protein p53. stemcell.comstemcell.comrndsystems.com Its mechanism revolves around the suppression of p53's transcriptional activity, a key function through which p53 exerts its control over cellular processes like apoptosis and cell cycle arrest. stemcell.comstemcell.comrndsystems.comnih.gov
Direct Interaction with p53 and Related Proteins
The inhibitory effect of cyclic pifithrin-alpha hydrobromide on p53 is believed to stem from a direct interaction with the p53 protein. selleckchem.com While the precise binding site and conformational changes induced by this interaction are still under investigation, it is understood that this binding event prevents p53 from effectively engaging with the promoter regions of its target genes. This blockade of p53's transcriptional machinery is a central aspect of the compound's activity. selleckchem.com
Downregulation of p53-Responsive Genes (e.g., p21, Bax, PUMA)
A direct consequence of inhibiting p53's transcriptional activity is the downregulation of a suite of p53-responsive genes. nih.gov One of the most critical targets in this regard is the gene encoding the p21 protein (also known as WAF1/Cip1), a potent cyclin-dependent kinase inhibitor. nih.govnih.gov By suppressing p21 expression, this compound interferes with p53-mediated cell cycle arrest. nih.govnih.gov
| Cell Line | Treatment | Change in p21 Expression |
| H460 (wild-type p53) | Paclitaxel (B517696) | Increased |
| H460 (wild-type p53) | Paclitaxel + Cyclic Pifithrin-alpha | Upregulation reduced |
| IGROV-1 (wild-type p53) | Paclitaxel | Increased |
| IGROV-1 (wild-type p53) | Paclitaxel + Cyclic Pifithrin-alpha | Upregulation reduced |
This table illustrates the effect of Cyclic Pifithrin-alpha on p21 expression in the presence of an anticancer agent.
Other important pro-apoptotic genes under the control of p53, such as Bax and PUMA, are also subject to downregulation by this compound. The suppression of these genes contributes to the compound's ability to protect cells from p53-dependent apoptosis. selleckchem.com
Impact on Cell Cycle Regulation via p53-Dependent Pathways
The inhibition of p53-dependent gene transcription by this compound has a profound impact on cell cycle regulation. nih.govrndsystems.com The p53 protein, upon activation by cellular stress, can halt the cell cycle at the G1/S or G2/M checkpoints, primarily through the induction of p21. tocris.com By preventing the upregulation of p21, this compound can abrogate this p53-mediated cell cycle arrest. nih.gov
Research has shown that in tumor cells with functional p53, the combination of antimicrotubule agents and cyclic pifithrin-alpha leads to a significant accumulation of cells in the M phase of the cell cycle. nih.govnih.gov This mitotic arrest is accompanied by the downregulation of p21 and the activation of key mitotic regulators like the cyclin B/p34cdc2 complex, ultimately pushing the cells towards apoptosis. nih.gov
Modulation of Apoptotic Pathways
This compound demonstrates a significant ability to modulate apoptotic pathways, a capacity intrinsically linked to its inhibition of p53. stemcell.comrndsystems.com Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells, and p53 is a central player in its initiation. tocris.com
Prevention of Dexamethasone-Induced Cell Death
One of the well-documented effects of this compound is its ability to prevent dexamethasone-induced cell death in murine thymocytes. rndsystems.comtocris.com Dexamethasone, a synthetic glucocorticoid, is known to induce apoptosis in these cells through a p53-dependent mechanism. This compound has been shown to effectively counter this, with an EC50 value of 2.01 μM. rndsystems.comtocris.com This protective effect underscores the compound's capacity to interfere with p53-mediated apoptotic signaling.
Sensitization of Tumor Cells to Chemotherapeutic Agents
Paradoxically, while this compound can protect certain cells from apoptosis, it can also sensitize tumor cells to the cytotoxic effects of various chemotherapeutic agents. nih.govrndsystems.comtocris.com This is particularly evident in tumors that possess a wild-type, functional p53. nih.govnih.gov
Studies have demonstrated that combining cyclic pifithrin-alpha with antimicrotubule agents, such as paclitaxel, results in a marked increase in apoptosis in wild-type p53 tumor cells. nih.gov This sensitization is not observed, or is only marginal, in cells with defective p53. nih.govnih.gov The proposed mechanism for this enhanced apoptosis involves the inhibition of p53's protective transcriptional activity in response to the damage caused by the chemotherapeutic agent. nih.gov By blocking the p53-mediated survival signals, cyclic pifithrin-alpha allows the pro-apoptotic signals to dominate, leading to increased cell death. nih.gov
| Cell Type | Treatment | Apoptotic Response |
| Wild-type p53 tumor cells | Antimicrotubule agent | Minimal |
| Wild-type p53 tumor cells | Antimicrotubule agent + Cyclic Pifithrin-alpha | Marked increase in apoptosis |
| p53-defective tumor cells | Antimicrotubule agent + Cyclic Pifithrin-alpha | No significant sensitization |
| Normal human fibroblasts | Antimicrotubule agent + Cyclic Pifithrin-alpha | Marginal effect |
This table summarizes the sensitizing effect of Cyclic Pifithrin-alpha to chemotherapy in different cell types.
Role in Mitotic Catastrophe and Cell Death Induction
Cyclic pifithrin-alpha has been shown to play a significant role in promoting mitotic catastrophe and subsequent cell death, particularly when used in combination with antimicrotubule agents. In wild-type p53 tumor cell lines, the application of c-PFTα at concentrations that are not toxic on their own can markedly increase the sensitivity of these cells to agents that disrupt microtubule function. nih.govnih.gov This sensitization leads to a significant buildup of cells in the M phase of the cell cycle, ultimately triggering apoptosis. nih.gov
The molecular cascade leading to this mitotic arrest involves several key players. The combination treatment results in the downregulation of p21, a crucial cell cycle inhibitor, and the upregulation of Polo-like kinase 1 (Plk1), a key regulator of mitosis. nih.gov Furthermore, it promotes the dephosphorylation of p34cdc2 kinase and the phosphorylation of the cdc25C phosphatase, both of which are critical events for entry into mitosis. nih.gov This suggests that by inhibiting the transcriptional activity of p53, c-PFTα prevents the expression of protective genes like p21, thereby forcing cells with damaged mitotic spindles into a catastrophic mitotic event. nih.gov This sensitizing effect is notably absent in p53-defective cells, highlighting the dependency on a functional p53 pathway for this specific mechanism. nih.govnih.gov
Table 1: Effects of Cyclic Pifithrin-alpha on Mitotic Regulators in Wild-Type p53 Cells
| Molecular Target | Observed Effect in Combination with Antimicrotubule Agents | Reference |
|---|---|---|
| p21 | Downregulation | nih.gov |
| Polo-like kinase 1 (Plk1) | Upregulation | nih.gov |
| p34cdc2 kinase | Dephosphorylation | nih.gov |
| cdc25C phosphatase | Phosphorylation | nih.gov |
p53-Independent Mechanisms
While initially characterized as a p53 inhibitor, emerging evidence has revealed that this compound exerts significant biological effects through mechanisms independent of p53. selleckchem.comnih.gov These pathways are crucial for a comprehensive understanding of the compound's cellular impact.
A significant p53-independent action of c-PFTα is its ability to act as a potent agonist of the Aryl Hydrocarbon Receptor (AHR). stemcell.comnih.gov This has been demonstrated through its capacity to bind to the AHR, facilitate the formation of its DNA binding complex, and activate AHR-responsive gene transcription. nih.govuky.edu A classic target gene of the AHR pathway, CYP1A1, is notably upregulated following treatment with pifithrin-alpha. nih.gov
Interestingly, while pifithrin-alpha activates the AHR, its inhibitory effects on p53-mediated gene activation and apoptosis occur independently of this AHR activation. nih.govuky.edu The activation of the AHR pathway by pifithrin-alpha can also lead to a decrease in intracellular reactive oxygen species by activating an AHR-Nrf2 axis, a process that is also independent of p53. nih.gov This dual activity highlights the compound's pleiotropic effects within the cell.
Research has shown that pifithrin-alpha can suppress both heat shock and glucocorticoid receptor signaling pathways in a manner that is independent of p53. selleckchem.comcapes.gov.brnih.gov It has been observed to reduce the activation of the heat shock transcription factor (HSF1), which in turn increases the sensitivity of cells to heat. capes.gov.brnih.gov
Simultaneously, pifithrin-alpha diminishes the activation of the glucocorticoid receptor. selleckchem.comcapes.gov.br This has been demonstrated by its ability to protect mouse thymocytes from apoptosis induced by dexamethasone, both in laboratory cell cultures and in living organisms. capes.gov.br These findings suggest that pifithrin-alpha may target a yet-unidentified factor that is a common component of the p53, heat shock, and glucocorticoid signaling pathways. capes.gov.br However, another study suggests that pifithrin-alpha may not inhibit the function of the chaperone machinery and acts at a stage after p53 has moved into the nucleus. nih.gov
Cyclic pifithrin-alpha has been found to induce autophagy in certain cancer cell lines. caymanchem.com For instance, in HCT116 cells, c-PFTα can trigger autophagy at concentrations lower than those required to inhibit cell growth. caymanchem.com This induction of autophagy is another example of its p53-independent activities. nih.gov This effect has been noted to potentially sensitize other cancer cell lines, such as IGROV-1 and H460, to the effects of anti-microtubule agents. caymanchem.com
Table 2: p53-Independent Effects of this compound
| Mechanism | Cell Line(s) | Observed Effect | Reference |
|---|---|---|---|
| Aryl Hydrocarbon Receptor (AHR) Activation | Multiple | Upregulation of CYP1A1 | nih.gov |
| Heat Shock Signaling Interference | HeLa cells, Mouse thymocytes | Reduced HSF1 activation, increased heat sensitivity | selleckchem.comcapes.gov.br |
| Glucocorticoid Receptor Signaling Interference | Mouse thymocytes | Reduced glucocorticoid receptor activation | selleckchem.comcapes.gov.br |
| Autophagy Induction | HCT116 | Induction of autophagy | caymanchem.com |
While direct and extensive research on the specific inhibition of STAT6 transcription by this compound is not widely detailed in the provided search results, the broader context of its transcriptional inhibitory activities suggests a potential for interference with various signaling pathways. The established p53-independent mechanisms, such as the modulation of AHR and interference with heat shock and glucocorticoid receptor signaling, indicate that the compound's effects are not limited to a single transcription factor. Further investigation would be necessary to fully elucidate a direct link and the specific molecular interactions between cyclic pifithrin-alpha and the STAT6 signaling pathway.
Research Applications in Disease Models
Cancer Research
In oncology, research has focused on the compound's ability to modulate cellular responses to cancer therapies, overcome drug resistance, and inhibit cancer cell growth by targeting the p53 pathway.
Cyclic PFT-α has been investigated for its potential to increase the sensitivity of tumor cells to conventional cancer treatments. Some studies report that it sensitizes p53-deficient tumors to both radiotherapy and chemotherapy. rndsystems.comtocris.com
The role of p53 in cellular response to cytotoxic stress is complex, as its activation can lead to either cell death or protective effects that contribute to drug resistance. nih.govnih.gov Research using Cyclic PFT-α helps to elucidate these mechanisms. For instance, studies have demonstrated that the mutational inactivation of p53 can lead to hypersensitivity to certain drugs like paclitaxel (B517696). nih.gov By using Cyclic PFT-α to chemically inhibit p53's transcriptional function, researchers can mimic this inactivation in wild-type p53 cells. nih.gov This approach has been used to investigate how blocking p53's protective functions can overcome resistance to agents that damage mitotic spindles, thereby forcing cancer cells into mitotic arrest and subsequent apoptosis. nih.gov
Cyclic PFT-α has demonstrated direct cytotoxic effects, inhibiting the growth and proliferation of various cancer cell lines. caymanchem.comaacrjournals.org While some research indicates it causes a slight inhibition of cancer cell proliferation on its own, its primary role in many studies is as a sensitizing agent. nih.govnih.gov At concentrations lower than those required to directly inhibit growth, it can induce other cellular processes like autophagy. caymanchem.com
The effects of Cyclic PFT-α have been documented in several specific human cancer cell lines. It has been shown to inhibit the growth of the ovarian carcinoma cell line IGROV-1, the ovarian cell line A2780, and the colon cancer cell line HCT116. caymanchem.com The combination of Cyclic PFT-α with antimicrotubule agents has been shown to markedly increase apoptosis in wild-type p53 cell lines, including IGROV-1 and the non-small cell lung cancer line H460. nih.govcaymanchem.com
| Cell Line | Cancer Type | p53 Status | Observed Effect | IC50 Value (µM) | Reference |
|---|---|---|---|---|---|
| IGROV-1 | Ovarian Carcinoma | Wild-Type | Growth inhibition; Sensitization to antimicrotubule agents | 23 | nih.govcaymanchem.com |
| A2780 | Ovarian Carcinoma | Wild-Type | Cytotoxic effects / Growth inhibition | 77 | caymanchem.comaacrjournals.org |
| HCT116 | Colon Carcinoma | Wild-Type | Growth inhibition; Cytotoxic effects | 103 | caymanchem.comaacrjournals.org |
| H460 | Non-Small Cell Lung Cancer | Wild-Type | Sensitization to antimicrotubule agents | Not Applicable | nih.govcaymanchem.com |
Neuroprotection and Neurodegenerative Disorders
Cyclic PFT-α and its parent compound are being explored as potential therapeutic agents for neurological conditions, where p53-mediated cell death is a contributing factor. stemcell.comrndsystems.comtargetmol.com
The parent compound, pifithrin-alpha, has been shown to protect neurons from death induced by DNA-damaging agents and other insults. lktlabs.comrndsystems.com It can protect cultured hippocampal neurons from death caused by DNA damage. selleckchem.com Research suggests that PFT-α can efficiently protect various cell types from apoptosis triggered by DNA damage. nih.gov Interestingly, some studies indicate this neuroprotective effect may occur independently of p53 inhibition. nih.govresearchgate.net The protective mechanism appears to take place at the mitochondrial level, preserving mitochondrial integrity and function against lethal stress. nih.govnih.govresearchgate.net This suggests that while it is known as a p53 inhibitor, its neuroprotective qualities may stem from a separate, p53-independent pathway that acts downstream of the mitochondria. nih.govresearchgate.net
Studies in Models of Stroke and Traumatic Brain Injury (TBI)
In animal models of traumatic brain injury (TBI), the administration of pifithrin-α (PFT-α) has demonstrated significant neuroprotective effects. nih.gov Studies have shown that post-injury treatment with PFT-α can reduce the volume of the resulting contusion and improve functional outcomes in rats subjected to controlled cortical impact TBI. nih.gov Both PFT-α and its analog, PFT-μ, have been found to mitigate TBI-induced impairments. nih.gov Furthermore, research has indicated that pifithrin-α and its more potent oxygen analog can significantly reduce cortical cell death and improve neurological function following TBI. nih.gov In models of stroke, pifithrin-α treatment has been associated with reduced motor disability and smaller infarct sizes, particularly when administered shortly after the ischemic event. selleckchem.com These findings underscore the potential of p53 inhibition as a therapeutic strategy for acute brain injuries.
Mitigation of Oxidative Stress and Excitotoxicity in Neurons
Cyclic pifithrin-alpha hydrobromide and its related compounds have shown a capacity to protect neurons from the damaging effects of oxidative stress and excitotoxicity. Pifithrin-α has been observed to stabilize mitochondrial function and protect cultured hippocampal neurons from death induced by glutamate (B1630785) and amyloid β-peptide. selleckchem.com In studies on TBI, both pifithrin-α and pifithrin-μ have been shown to regulate oxidative stress. nih.gov Specifically, pifithrin-μ was found to significantly mitigate the TBI-induced increase in 4-hydroxynonenal (B163490) (4-HNE), a marker of lipid peroxidation. nih.gov Research also suggests that pifithrin-α provides neuroprotective effects against glutamate-induced oxidative stress in immortalized mouse hippocampal neurons. nih.gov This protection is linked to the restoration of mitochondrial membrane potential and the inhibition of mitochondrial fragmentation. nih.gov
Stem Cell Biology
The influence of this compound extends to the realm of stem cell biology, where it has been shown to play a role in cellular reprogramming, self-renewal, and survival.
Reprogramming of Somatic Cells to Induced Pluripotent Stem Cells (iPSCs)
A significant application of this compound is its ability to enhance the efficiency of reprogramming somatic cells into induced pluripotent stem cells (iPSCs). stemcell.combio-gems.com This has been demonstrated in studies involving the reprogramming of mouse embryonic fibroblasts. stemcell.comfishersci.comstemcell.com The inhibition of the p53 pathway is a key factor in overcoming the barriers to pluripotency and facilitating this cellular transformation.
Maintenance and Self-Renewal of Stem Cells
The role of p53 in stem cell self-renewal is complex. While some studies using pifithrin-α suggest that inhibiting p53 can suppress the self-renewal of embryonic stem cells by causing cell cycle arrest and reducing the expression of key pluripotency factors like Nanog, other research points to a different role. hbku.edu.qanih.gov For instance, cyclic pifithrin-alpha has been shown to increase the numbers of mouse hematopoietic stem and progenitor cells both in laboratory settings and in living organisms. stemcell.comfishersci.comstemcell.com This suggests that the effect of p53 inhibition on self-renewal may be context-dependent and vary between different types of stem cells.
Hematopoietic Stem and Progenitor Cell Amplification
This compound has been identified as a significant small molecule for the amplification of hematopoietic stem cells (HSCs). Research indicates that as a small molecule inhibitor of p53, it stimulates the expansion of these cells. stemcell.com Studies have demonstrated its efficacy both in vivo and in vitro. fishersci.comstemcell.com
Table 1: Research Findings on Hematopoietic Stem and Progenitor Cell Amplification
| Model/System | Effect of Cyclic Pifithrin-alpha | Key Outcome | Reference |
| Mouse (in vivo) | Stimulates amplification | Increased number of hematopoietic stem and progenitor cells. fishersci.comstemcell.com | stemcell.comfishersci.comstemcell.com |
| Mouse (in vitro) | Stimulates amplification | Increased number of hematopoietic stem and progenitor cells. fishersci.comstemcell.com | stemcell.comfishersci.comstemcell.com |
| Mouse (Radiation Model) | Decreases radiation-induced death | Protective effect on hematopoietic stem and progenitor cells. fishersci.comstemcell.com | fishersci.comstemcell.com |
Other Therapeutic Areas and Pathologies
Beyond its effects on hematopoietic stem cells, this compound has been investigated in several other therapeutic contexts, primarily related to its function as a p53 inhibitor.
One of the most studied areas is oncology . Research has shown that cyclic pifithrin-alpha can sensitize tumor cells with wild-type p53 to the apoptotic effects of antimicrotubule agents, which are a class of chemotherapy drugs. rndsystems.comtocris.comnih.gov This sensitizing effect was observed in multiple cancer cell lines and was associated with an accumulation of cells in the M phase of the cell cycle, leading to enhanced apoptosis. nih.gov The compound has also been shown to inhibit the growth of various cancer cell lines, including those from ovarian and colon cancer, and can induce autophagy in others. caymanchem.com Furthermore, it has been found to sensitize p53-deficient tumors to both radiotherapy and chemotherapy. rndsystems.comtocris.com
In the field of regenerative medicine , cyclic pifithrin-alpha has been reported to enhance the efficiency of reprogramming mouse embryonic fibroblasts into induced pluripotent stem cells (iPSCs). fishersci.comstemcell.combio-gems.com This application is significant as the low efficiency of iPSC generation is a major hurdle in the field. stemcell.com
Other research applications include:
Protection from DNA damage : In human melanocytes, the compound can block the p53-dependent protective mechanisms against DNA damage that is induced by stressors like hydrogen peroxide or ultraviolet radiation. caymanchem.com
Prevention of ototoxicity : One study cited its use in preventing cisplatin-induced hearing loss (ototoxicity) without compromising the drug's chemotherapeutic effectiveness. rndsystems.com
Pulmonary research : It has been utilized as a tool to investigate the role of p53 in the apoptosis of pulmonary endothelial cells induced by cigarette smoke. sigmaaldrich.com
Apoptosis in lymphocytes : The compound has been evaluated for its ability to inhibit apoptosis in lymphocytes. rndsystems.comtocris.com
Table 2: Research Applications in Other Therapeutic Areas
| Therapeutic Area/Pathology | Model/System | Effect of Cyclic Pifithrin-alpha | Key Finding | Reference |
| Oncology | Wild-type p53 tumor cells | Sensitizes cells to antimicrotubule agents | Increased apoptosis and mitotic arrest. nih.gov | rndsystems.comtocris.comnih.gov |
| Oncology | Cancer cell lines (IGROV-1, A2780, HCT116) | Inhibits cell growth | Demonstrated cytotoxic effects at higher concentrations. caymanchem.com | caymanchem.com |
| Regenerative Medicine | Mouse embryonic fibroblasts | Increases reprogramming efficiency | Promotes the generation of induced pluripotent stem cells (iPSCs). bio-gems.com | fishersci.comstemcell.combio-gems.com |
| DNA Damage | Human melanocytes | Blocks p53-dependent protection | Suppresses response to oxidative stress from UV radiation or H₂O₂. caymanchem.com | caymanchem.com |
| Chemotherapy Side-Effects | N/A | Prevents cisplatin (B142131) ototoxicity | Protects against hearing damage without blocking anti-cancer efficacy. | rndsystems.com |
Advanced Methodologies and Research Directions
In Vitro Studies and Cell Culture Systems
In vitro models are fundamental in dissecting the molecular pathways affected by Cyclic pifithrin-alpha (B1677870) hydrobromide. Various human cancer cell lines, such as the non-small cell lung cancer line H460 and the ovarian cancer line IGROV-1, which both express wild-type p53, have been instrumental in these investigations. nih.govselleckchem.com
Initial studies established that Cyclic pifithrin-alpha hydrobromide, also known as Pifithrin-β, exhibits inhibitory effects on the growth of several cancer cell lines. caymanchem.com For instance, it has been shown to inhibit the proliferation of IGROV-1, A2780, and HCT116 cancer cells. caymanchem.com
A key finding is the ability of this compound to sensitize tumor cells with functional p53 to the effects of antimicrotubule agents. nih.govrndsystems.com When used in combination with these agents, it leads to a significant increase in apoptosis. rndsystems.comtocris.com This sensitizing effect was observed to be synergistic in both IGROV-1 and H460 cell lines. nih.gov The compound prevents dexamethasone-induced cell death in murine thymocytes. rndsystems.comtocris.com Furthermore, it has been shown to reduce UV-induced apoptosis in mouse embryonic stem cells. stemcell.com
The transcriptional inhibitory activity of this compound on p53 is a central aspect of its function. selleckchem.com A primary target gene of p53 is p21 (also known as WAF1/Cip1), which plays a crucial role in cell cycle arrest. nih.gov Studies have demonstrated that while antimicrotubule agents like paclitaxel (B517696) increase the expression of p53 and consequently p21, the addition of this compound reduces the paclitaxel-induced upregulation of p21. nih.gov This effect is attributed to the inhibition of p53's transcriptional activity. nih.gov At subtoxic concentrations, the compound by itself did not alter the basal expression of p21. nih.gov
Table 1: Impact of this compound on Gene Expression
| Cell Line | Treatment | Effect on p21 Expression | Effect on Bax Expression |
| H460, IGROV-1 | Paclitaxel + Cyclic Pifithrin-alpha | Reduced upregulation induced by paclitaxel nih.gov | Not Reported |
| CS-B | UV + Pifithrin-alpha | Inhibited induction nih.gov | Inhibited induction nih.gov |
This table is interactive. You can sort and filter the data.
Western blot analyses have been pivotal in understanding the protein-level changes induced by this compound. While the compound inhibits the transcriptional activity of p53, it does not necessarily prevent the p53 protein activation (increase in protein levels) caused by stressors like paclitaxel. nih.govselleckchem.com However, the downstream consequence of this inhibition is a marked reduction in the upregulation of the p21 protein. nih.gov
The sensitization to apoptosis by this compound in combination with antimicrotubule agents is associated with the modulation of several key proteins. This includes the downregulation of p21, which is thought to release its inhibitory effect on caspase activation. nih.gov Furthermore, studies have noted an upregulation of Polo-like kinase 1 and changes in the phosphorylation status of cell cycle-related proteins. nih.gov Some research also indicates that pifithrin-alpha can inhibit the activation of caspases 3 and 9 in a p53-independent manner. nih.gov
Table 2: Protein Level Modifications by this compound
| Protein | Cell Line | Treatment Condition | Observed Effect |
| p53 | H460, IGROV-1 | Paclitaxel + Cyclic Pifithrin-alpha | No effect on paclitaxel-induced activation nih.gov |
| p21 | H460, IGROV-1 | Paclitaxel + Cyclic Pifithrin-alpha | Reduced paclitaxel-induced upregulation nih.gov |
| Caspase-3 | Not Specified | Not Specified | Inhibition of activation nih.gov |
| Caspase-9 | Not Specified | Not Specified | Inhibition of activation nih.gov |
This table is interactive. You can sort and filter the data.
Flow cytometry is a common technique used to analyze the effects of this compound on the cell cycle. nih.gov While low concentrations of antimicrotubule agents alone may only cause a moderate increase of cells in the G2/M phase, pretreatment with this compound followed by the antimicrotubule agent leads to a substantial accumulation of cells in the M phase, indicating a mitotic arrest. nih.govresearchgate.net This enforcement of mitotic arrest is a critical precursor to the enhanced apoptosis observed with the combination treatment. nih.gov Alone, at the concentrations used in these combination studies, this compound did not significantly alter the cell cycle distribution. nih.gov
In Vivo Studies and Animal Models
Animal models provide a more complex biological system to validate the in vitro findings and to understand the broader physiological effects of this compound.
In vivo studies have explored the effects of pifithrin-alpha in models of tissue injury. In a rat model of ischemic acute kidney injury, the administration of pifithrin-alpha was investigated. nih.gov While p53 inhibition is generally considered protective against acute tubular cell apoptosis, this study revealed a more complex outcome. nih.gov Prolonged administration of pifithrin-alpha following injury was associated with an increase in tissue neutrophils and macrophages. nih.gov Specifically, neutrophil counts were higher two days post-injury, and macrophage numbers were elevated seven days after the ischemic event in the treated animals. nih.gov These findings suggest that while the compound might offer acute protection, it could also influence inflammatory responses that contribute to later-stage outcomes like fibrosis. nih.gov
Another study in mice demonstrated that Cyclic pifithrin-alpha can increase the numbers of hematopoietic stem and progenitor cells both in vivo and in vitro and can also decrease their radiation-induced death. stemcell.com
Evaluation of Cell Death and Apoptosis in Tissues
The impact of Cyclic PFT-α hydrobromide on cell death and apoptosis in tissue models is a critical area of investigation. Researchers utilize a variety of techniques to elucidate the compound's effects on these fundamental cellular processes.
In studies involving murine thymocytes, Cyclic PFT-α hydrobromide has been shown to prevent dexamethasone-induced cell death, with an effective concentration (EC50) of 2.01 μM. tocris.comrndsystems.com This protective effect is a key indicator of its ability to interfere with apoptotic pathways. Furthermore, research has demonstrated that Cyclic PFT-α can sensitize p53-deficient tumors to the effects of radiotherapy and chemotherapy, leading to an increase in apoptosis in the targeted cancer cells when used alongside antimicrotubule agents. tocris.comrndsystems.com
A significant finding is the compound's ability to sensitize wild-type p53 tumor cells to apoptosis induced by antimicrotubule agents. nih.gov This suggests a role for the transcriptional activity of p53 in protecting cells from damage to the mitotic spindle. nih.gov By inhibiting this protective function, Cyclic PFT-α enhances the efficacy of antimitotic drugs. nih.gov In melanocytes, a 10 μM concentration of Cyclic PFT-α has been observed to block the protective effects of p53 against DNA damage caused by hydrogen peroxide or ultraviolet radiation. caymanchem.com
The evaluation of apoptosis often involves techniques such as TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to detect DNA fragmentation, a hallmark of apoptosis, and immunohistochemistry for cleaved caspases, particularly caspase-3, which are key executioner enzymes in the apoptotic cascade. Flow cytometry analysis is also employed to quantify apoptotic cell populations based on the binding of annexin (B1180172) V to exposed phosphatidylserine (B164497) on the outer leaflet of the cell membrane.
Monitoring of Gene and Protein Expression in Vivo
Investigating the in vivo effects of Cyclic PFT-α hydrobromide on gene and protein expression is crucial for understanding its systemic impact. These studies often involve animal models where the compound is administered, followed by the analysis of various tissues.
A key focus of this research is the modulation of p53 target genes. For instance, the combination of Cyclic PFT-α with antimicrotubule agents in wild-type p53 tumor cells leads to the downregulation of p21, a critical p53 target gene involved in cell cycle arrest. nih.gov This downregulation is accompanied by the upregulation of Polo-like kinase 1 and changes in the phosphorylation status of p34cdc2 kinase and cdc25C phosphatase, all of which are indicative of mitotic arrest. nih.gov
Techniques such as quantitative real-time PCR (qRT-PCR) are employed to measure changes in the mRNA levels of specific genes in tissues harvested from treated animals. At the protein level, Western blotting is a standard method to assess the expression levels of key proteins like p53, p21, and various caspases. medchemexpress.com Immunohistochemistry and immunofluorescence staining of tissue sections provide spatial information on protein expression within the tissue architecture. These analyses have confirmed that Cyclic PFT-α can effectively inhibit the transcriptional activity of p53 in vivo, leading to downstream effects on cell cycle and apoptotic pathways. nih.gov
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of Cyclic PFT-α hydrobromide and its analogs relates to their biological activity. These studies involve synthesizing and testing a series of related compounds to identify the key structural features responsible for their p53 inhibitory effects.
Research has shown that Cyclic PFT-α is a more stable and less cytotoxic analog of its non-cyclic precursor, pifithrin-alpha (PFT-α). stemcell.comstemcell.com PFT-α itself is known to be unstable and can cyclize to form Cyclic PFT-α under physiological conditions. researchgate.net This observation has spurred the synthesis of novel cyclized PFT-α analogs. nih.gov
In one study, various cyclic and bicyclic ketones were used as starting materials to create new analogs with different methyl-substituted phenyl ketone groups. nih.gov The potency of these new compounds as p53 inactivators was then assessed by measuring their ability to promote the survival of cortical neurons in which cell death was induced by the DNA-damaging agent etoposide. nih.gov These SAR studies revealed that certain Pifithrin-alpha-like and polycyclic dehydrated derivatives were significantly more potent than the original PFT-α, with EC50 values in the nanomolar range. nih.gov Such studies are crucial for the rational design of more effective and specific p53 inhibitors.
Computational and Molecular Modeling Approaches
Computational and molecular modeling techniques are increasingly being used to complement experimental studies of Cyclic PFT-α hydrobromide, providing detailed insights into its interactions with target molecules and helping to predict the activity of new analogs.
Molecular docking simulations are employed to predict the binding orientation and affinity of Cyclic PFT-α hydrobromide to the p53 protein. These computational models help to visualize how the compound fits into the binding pocket of p53 and to identify the key amino acid residues involved in the interaction.
Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the predicted protein-ligand complex over time. MD simulations provide a dynamic view of the interactions, allowing researchers to understand how the compound affects the conformational flexibility of the p53 protein. This information is invaluable for understanding the mechanism of inhibition and for designing new inhibitors with improved binding characteristics.
Predictive modeling, often utilizing quantitative structure-activity relationship (QSAR) models, aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By analyzing the physicochemical properties and structural features of known p53 inhibitors, including Cyclic PFT-α and its analogs, QSAR models can be developed to predict the activity of newly designed compounds before they are synthesized. This approach can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.
Translational Research and Clinical Implications
The insights gained from advanced research methodologies have significant translational implications for Cyclic PFT-α hydrobromide. The ability of this compound to protect healthy cells from the toxic side effects of certain cancer therapies, while sensitizing cancer cells to treatment, highlights its potential as an adjuvant therapy. tocris.comrndsystems.com
For instance, the finding that Cyclic PFT-α can mitigate the neurotoxic effects of traumatic brain injury in animal models suggests its potential therapeutic application in neuroprotective strategies. nih.gov Furthermore, its role in sensitizing p53 wild-type tumors to antimitotic agents could open new avenues for treating cancers that are currently resistant to these drugs. nih.gov
However, it is important to note that a critical issue for the clinical translation of PFT-α and its analogs is their potential to block both transcriptional and non-transcriptional p53 activities, which could lead to a range of side effects. nih.gov Further research is needed to refine the specificity of these compounds and to fully evaluate their safety and efficacy in preclinical and eventually clinical settings. The ongoing development of more potent and specific analogs, guided by SAR and computational studies, will be crucial for realizing the full therapeutic potential of this class of compounds.
Potential as a Research Tool for Drug Development
This compound's primary mechanism of action is the inhibition of p53-mediated transcription, which prevents the cellular processes of apoptosis (programmed cell death) and cell cycle arrest that are often triggered by cellular stress. tocris.comchemimpex.comstemcell.com This makes it an invaluable tool for investigating the complex roles of p53 in various biological contexts.
Elucidating p53's Role in Disease:
By reversibly blocking p53's transcriptional activity, researchers can dissect its involvement in a range of diseases. stemcell.com This is particularly relevant in cancer research, where p53 is frequently mutated or inactivated. nih.gov Studies have utilized cyclic pifithrin-alpha to understand how inhibiting p53 affects cancer cell proliferation and survival, offering insights into potential therapeutic strategies. chemimpex.com For instance, it has been used to investigate the sensitization of p53 wild-type tumor cells to antimicrotubule agents. rndsystems.comtocris.comnih.gov
Beyond cancer, this compound is instrumental in neuroprotection research. chemimpex.com It is being studied for its potential to shield neurons from damage in models of neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as in cases of traumatic brain injury. chemimpex.comnih.govnih.gov For example, research has shown that pifithrin-alpha can protect neurons from death induced by ischemia, excitotoxic insults, and amyloid β-peptide. rndsystems.com
Stem Cell Biology and Regenerative Medicine:
Cyclic pifithrin-alpha has also found applications in stem cell biology. It has been shown to increase the efficiency of reprogramming mouse embryonic fibroblasts into induced pluripotent stem cells (iPSCs). stemcell.comstemcell.combio-gems.com Furthermore, it can reduce UV-induced apoptosis in mouse embryonic stem cells and increase the numbers of hematopoietic stem and progenitor cells. stemcell.comstemcell.com
Investigating Drug Resistance:
A significant area of research is its use in understanding and potentially overcoming drug resistance in tumors. chemimpex.com By temporarily inhibiting p53, researchers can explore its role in the cellular response to chemotherapy and radiotherapy. rndsystems.com
| Research Area | Application of this compound | Key Findings |
| Cancer Biology | Inhibition of p53-mediated apoptosis | Sensitizes p53-deficient tumors to radiotherapy and chemotherapy. rndsystems.comtocris.com |
| Investigation of drug resistance | Helps in understanding mechanisms of resistance to anti-cancer drugs. chemimpex.com | |
| Neuroscience | Neuroprotection studies | Protects neurons from damage in models of stroke and neurodegenerative disorders. chemimpex.comrndsystems.com |
| Stem Cell Research | Reprogramming and maintenance | Increases the efficiency of iPSC generation and promotes stem cell survival. stemcell.comstemcell.combio-gems.com |
Strategies for Enhancing Therapeutic Efficacy
While this compound is a potent research tool, several strategies are being explored to enhance its potential therapeutic effects.
Combination Therapies:
A promising approach is the use of cyclic pifithrin-alpha in combination with other therapeutic agents. rndsystems.com Research has shown that it can sensitize wild-type p53 tumor cells to the apoptotic effects of antimicrotubule agents. rndsystems.comtocris.comnih.gov For example, when combined with paclitaxel, it led to a significant increase in the accumulation of cells in the G2/M phase of the cell cycle and a marked increase in the sub-G1 fraction, indicative of apoptosis. nih.gov Similarly, pretreatment with pifithrin-α has been found to enhance the anticancer effect of topotecan (B1662842) on p53-positive cancer cells by increasing topotecan accumulation and inducing more DNA damage. nih.gov
Development of Analogs:
The development of more potent and stable analogs is another key strategy. Cyclic pifithrin-alpha itself is a cyclic analog of pifithrin-alpha, designed to be more stable and less cytotoxic. stemcell.comstemcell.com Further modifications to its chemical structure could lead to compounds with improved pharmacokinetic and pharmacodynamic properties. For instance, the p-nitro analog of cyclic pifithrin-alpha (PFN-α) has been shown to be one order of magnitude more active than pifithrin-α in protecting cortical neurons from etoposide-induced death. medchemexpress.com The oxygen analog of pifithrin-α has also demonstrated greater stability and activity in cellular studies. nih.gov
Novel Drug Delivery Systems:
Due to its low solubility in aqueous media, developing effective drug delivery systems is crucial. stemcell.comselleckchem.com Encapsulating this compound in nanoparticles or liposomes could improve its solubility, stability, and bioavailability, allowing for more targeted delivery to specific tissues or tumors.
| Strategy | Description | Example/Rationale |
| Combination Therapy | Use with other anticancer drugs to increase efficacy. | Combination with antimicrotubule agents enhances apoptosis in cancer cells. rndsystems.comtocris.comnih.gov |
| Analog Development | Synthesis of more potent and stable chemical derivatives. | The p-nitro and oxygen analogs show enhanced neuroprotective activity. nih.govmedchemexpress.com |
| Drug Delivery Systems | Encapsulation to improve solubility and targeted delivery. | Overcoming low aqueous solubility for better in vivo application. stemcell.comselleckchem.com |
Considerations for Future Preclinical and Clinical Investigations
For this compound to move from a research tool to a clinical candidate, several critical aspects need to be addressed in future preclinical and clinical studies.
Comprehensive Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling:
Detailed studies are required to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME) in living organisms. Establishing a clear relationship between the dose administered and the observed biological effect is essential for determining its therapeutic window.
Long-term Efficacy and Safety Studies:
While short-term studies have shown promise, long-term investigations are necessary to evaluate its sustained efficacy and to identify any potential chronic toxicities. This includes assessing its effects on healthy tissues and organs over extended periods.
Biomarker Development:
Identifying reliable biomarkers to monitor the biological activity of this compound in vivo is crucial for clinical trials. These biomarkers could include the expression levels of p53 target genes or specific post-translational modifications of p53. nih.gov This would allow clinicians to assess whether the drug is hitting its target and to tailor treatments to individual patients.
Patient Stratification:
Given that the compound's mechanism of action is dependent on the p53 status of cells, future clinical trials should focus on patient populations with specific p53 profiles. For example, it may be most effective in patients with wild-type p53 tumors when used in combination with certain chemotherapies, or as a protective agent for healthy tissues during cancer treatment. rndsystems.comtocris.comnih.gov
Q & A
Q. Methodological Best Practices
- Storage : Store at -20°C in airtight, light-protected containers to prevent hydrolysis. Reconstitute in DMSO (10–50 mM stock) and avoid freeze-thaw cycles .
- Safety Protocols : Use PPE (gloves, lab coat) to minimize inhalation/contact. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical consultation .
- Solubility : Confirm solubility in target buffers (e.g., PBS or cell culture media) to avoid precipitation artifacts .
How can CP-α HBr be applied to study p53-mediated neurotoxicity in Drosophila models of Rett syndrome?
Q. Advanced Model System Design
- Genetic Setup : Express human MeCP2 (wild-type vs. R106W mutant) in Drosophila neurons. Use GAL4-UAS systems to drive tissue-specific expression .
- Treatment Protocol : Feed adult flies CP-α HBr (10–25 μM) mixed with standard diet for 5–7 days. Monitor behavioral outcomes (climbing ability, phototaxis) and p53/MeCP2 protein levels via immunofluorescence or Western blot .
- Outcome Metrics : Compare neurodegeneration phenotypes (e.g., eye structure defects) between treated and untreated cohorts to assess p53 inhibition efficacy .
What strategies mitigate off-target effects when using CP-α HBr in long-term studies?
Q. Advanced Experimental Optimization
- Dual-Inhibitor Validation : Combine CP-α HBr with other p53 inhibitors (e.g., Pifithrin-μ) to confirm phenotype specificity .
- Transcriptomic Profiling : Perform RNA-seq to identify non-p53 pathways affected by prolonged exposure (e.g., ferroptosis or autophagy markers) .
- Rescue Experiments : Reintroduce p53 via transient transfection to reverse CP-α HBr effects, confirming on-target activity .
How should researchers interpret conflicting data on CP-α HBr’s efficacy across different cell lines?
Q. Data Analysis Framework
- Cell Line Variability : Test CP-α HBr in p53 wild-type vs. mutant cell lines (e.g., HCT116 p53+/+ vs. p53-/-) to isolate p53-specific effects .
- Context-Dependent Effects : Assess cellular stress conditions (e.g., oxidative stress via H₂O₂ treatment) that may modulate p53 activation thresholds .
- Meta-Analysis : Compare findings with published studies using standardized assays (e.g., luciferase-based p53 reporter systems) to normalize results .
What are the ethical and methodological considerations for using CP-α HBr in preclinical neurodegenerative disease models?
Q. Ethical and Translational Research
- Animal Welfare : Adhere to IACUC guidelines for dosing and monitoring adverse effects (e.g., weight loss, mobility impairment) in rodent models .
- Biomarker Validation : Corrogate p53 inhibition with functional outcomes (e.g., reduced neuronal apoptosis in brain sections) using TUNEL assays .
- Reproducibility : Share detailed protocols (e.g., dosing schedules, strain information) in public repositories like Protocols.io .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
